molecular formula C13H15NO4S B4925163 N-(2-methylpropyl)-2-oxo-2H-chromene-6-sulfonamide

N-(2-methylpropyl)-2-oxo-2H-chromene-6-sulfonamide

Cat. No.: B4925163
M. Wt: 281.33 g/mol
InChI Key: TWYMGAFHBKNMDG-UHFFFAOYSA-N
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Description

N-(2-methylpropyl)-2-oxo-2H-chromene-6-sulfonamide is a complex organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylpropyl)-2-oxo-2H-chromene-6-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-hydroxyacetophenone with an appropriate sulfonamide derivative under acidic conditions to form the chromene core. Subsequent alkylation with 2-methylpropyl halide in the presence of a base such as potassium carbonate yields the desired compound. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(2-methylpropyl)-2-oxo-2H-chromene-6-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the carbonyl group to a hydroxyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, hydroxyl derivatives, and various substituted chromenes, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(2-methylpropyl)-2-oxo-2H-chromene-6-sulfonamide has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with various biological targets.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials, such as coatings and adhesives, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2-methylpropyl)-2-oxo-2H-chromene-6-sulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Methylpropyl)acetamide: Another compound with a similar alkyl group but different functional groups, leading to distinct chemical and biological properties.

    2-Oxo-2H-chromene-6-sulfonamide: A structurally related compound lacking the 2-methylpropyl group, which affects its reactivity and applications.

Uniqueness

N-(2-methylpropyl)-2-oxo-2H-chromene-6-sulfonamide is unique due to the presence of both the chromene core and the sulfonamide group, which confer distinct chemical reactivity and biological activity. The 2-methylpropyl group further enhances its lipophilicity and potential interactions with biological membranes, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(2-methylpropyl)-2-oxochromene-6-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO4S/c1-9(2)8-14-19(16,17)11-4-5-12-10(7-11)3-6-13(15)18-12/h3-7,9,14H,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWYMGAFHBKNMDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNS(=O)(=O)C1=CC2=C(C=C1)OC(=O)C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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